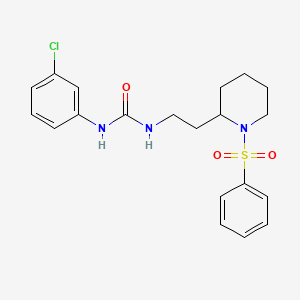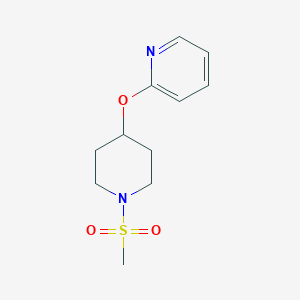
2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine” is a complex organic molecule that contains a piperidine ring and a pyridine ring. Piperidine is a common motif in many pharmaceuticals and natural products . The methylsulfonyl group is a common functional group in organic chemistry, known for its good leaving group properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .Wissenschaftliche Forschungsanwendungen
Spin-Crossover and Crystallographic Phase Changes
- Research Context: Iron(II) complexes with sulfur-containing ligands, including 4-(methylsulfonyl)-2,6-di(pyrazol-1-yl)pyridine, exhibit interesting properties like spin-crossover and crystallographic phase changes. These changes are significant in the study of molecular materials that respond to external stimuli, such as temperature (Cook et al., 2015).
Catalysis in Organic Synthesis
- Synthetic Methodology: Triflic acid catalyzes the cyclization of homoallylic sulfonamides to form pyrrolidines and homopiperidines. This method is significant in the synthesis of complex organic molecules, particularly in constructing polycyclic systems (Haskins & Knight, 2002).
Piperidine Derivatives Synthesis
- Synthetic Application: Piperidine derivatives, like those synthesized using 1-Methyl-2-oxopyrrolidinium hydrogen sulfate, are crucial in medicinal chemistry for creating various pharmacologically active compounds (Sajadikhah et al., 2012).
Corrosion Inhibition
- Material Science Application: Piperidine derivatives, such as those studied in the corrosion inhibition of iron, demonstrate the potential of these compounds in protecting materials against corrosion. This is crucial in industrial applications to extend the life of metal structures (Kaya et al., 2016).
Antibacterial Agents
- Medicinal Chemistry: The synthesis and study of pyrido(2,3-d)pyrimidine antibacterial agents, including those with piperazine derivatives, contribute to the development of new antibacterial drugs. This research is vital in addressing the challenge of antibiotic resistance (Matsumoto & Minami, 1975).
Green Chemistry
- Sustainable Synthesis: The synthesis of sulfur-containing derivatives of pyridine 1-oxides, which possess antifungal and antibacterial properties, demonstrates an approach aligned with green chemistry principles. This involves minimizing waste and using sustainable methods in chemical synthesis (Ban-Oganowska, 1996).
Antimicrobial Activity
- Pharmacology: Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety, including those starting from 4-(piperidin-1-sulfonyl)phenyl hydrazone, show promising antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Ammar et al., 2004).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-methylsulfonylpiperidin-4-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17(14,15)13-8-5-10(6-9-13)16-11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHZICQZKFIJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2451538.png)
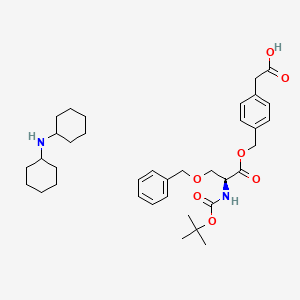
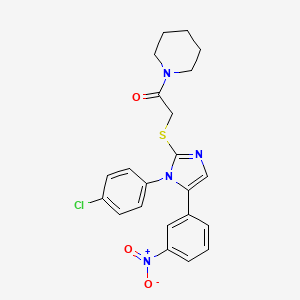

![N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2451543.png)
![6-Oxaspiro[3.4]octan-7-ylmethanesulfonyl fluoride](/img/structure/B2451544.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide](/img/structure/B2451545.png)
![7-(3,4-dimethoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2451547.png)
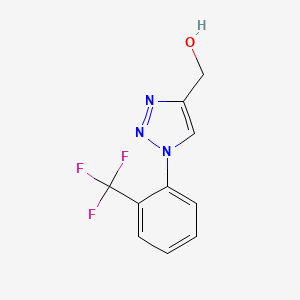
![6-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-pyridazinamine](/img/structure/B2451553.png)
![(E)-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2451554.png)
![5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)triazole-4-carboxamide](/img/structure/B2451555.png)
